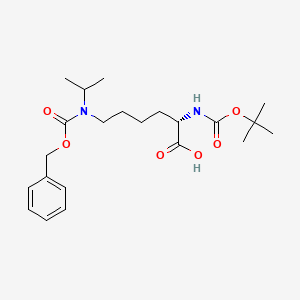

Boc-L-lys(ipr,Z)-OH

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O6/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMKUYJJYHUAJP-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to Orthogonal Protection Strategy: The Role of Boc, Z, and Isopropyl Groups in Boc-L-lys(ipr,Z)-OH

Abstract

In the intricate field of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. The strategic use of protecting groups enables chemists to direct reactions with high chemoselectivity, which is essential for constructing complex molecular architectures. This technical guide provides an in-depth analysis of the specialized amino acid derivative, Boc-L-lys(ipr,Z)-OH . We will dissect the distinct roles of the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Z), and Isopropyl (ipr) moieties attached to the L-lysine core. This molecule exemplifies a sophisticated, tri-orthogonal protection scheme, offering researchers an exceptional level of control for advanced synthetic applications, including the creation of branched peptides, peptidomimetics, and targeted bioconjugates. This paper will explore the underlying chemical principles, deprotection mechanisms, and strategic applications, supported by detailed experimental protocols and quantitative data.

The Imperative of Orthogonal Protection in Peptide Synthesis

Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), relies on the sequential addition of amino acids to a growing chain. This process would be impossible without the ability to selectively mask and unmask reactive functional groups. The lysine residue, with its primary α-amino group and a primary ε-amino group on its side chain, presents a fundamental challenge: how to engage one amino group in peptide bond formation while keeping the other inert.

The solution lies in the concept of orthogonal protection . This strategy involves the use of multiple protecting groups within a single molecule that can be removed under distinct and mutually exclusive chemical conditions.[1][2] A standard orthogonal scheme might involve:

-

A temporary Nα-protecting group: Removed at each cycle of synthesis to allow for chain elongation.

-

"Permanent" side-chain protecting groups: Remain intact throughout the synthesis and are removed during the final cleavage step.

-

Auxiliary orthogonal groups: Used for specific side-chain modifications (e.g., cyclization, branching) and can be removed without affecting any other protecting groups.[2]

This compound is a masterclass in this principle, employing three distinct protecting groups, each with a unique lability profile, to achieve a three-dimensional level of synthetic control.

Component Analysis: A Triad of Control

The utility of this compound stems from the unique chemical properties of its three protecting groups. Understanding the role and removal mechanism of each is critical to its strategic deployment.

The Boc Group: Temporary Nα-Terminal Protection

The tert-Butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[3] In this molecule, it protects the α-amino group of the lysine backbone.

-

Role: The Boc group serves as the temporary shield for the N-terminus. In Boc-based SPPS, it is cleaved at the beginning of each coupling cycle to expose the α-amino group for the formation of a new peptide bond.[4][5]

-

Mechanism of Deprotection (Acidolysis): The Boc group is highly sensitive to strong acids.[6] Deprotection proceeds via protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form the highly stable tert-butyl cation and an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to release the free amine.[7][8] Common reagents for this purpose include trifluoroacetic acid (TFA), often in dichloromethane (DCM).[5][9]

The Z Group: "Permanent" Side-Chain Protection

The Benzyloxycarbonyl (Z or Cbz) group , introduced by Bergmann and Zervas, was a foundational innovation in controlled peptide synthesis.[10][11] Here, it is attached to the ε-amino group of the lysine side chain.

-

Role: The Z group acts as a robust, "permanent" protecting group for the side chain. It is stable to the acidic conditions used to remove the Boc group, ensuring the lysine side chain does not participate in unwanted reactions during peptide elongation.[12][13]

-

Mechanism of Deprotection (Hydrogenolysis): The Z group is most commonly and cleanly removed by catalytic hydrogenolysis.[10][14] In the presence of a catalyst like Palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate), the benzylic C-O bond is cleaved, releasing the free amine, carbon dioxide, and toluene as byproducts.[14][15] This method is exceptionally mild and occurs at a neutral pH.

The Isopropyl Group: A Third Orthogonal Layer

The most distinctive feature of this molecule is the N-isopropyl (ipr) group on the ε-nitrogen, creating an N-isopropyl-N-Z-carbamate. This is not merely a modification; it constitutes a third, independently addressable protecting group.

-

Role: The isopropyl group provides an additional layer of orthogonal protection. The resulting N-isopropyl carbamate is stable to both the acidic conditions that cleave Boc and the hydrogenolysis conditions that cleave Z.[16] This unique stability allows for the selective deprotection of other functionalities across a peptide, leaving this specific modified lysine side chain intact for a later, highly specific transformation.

-

Mechanism of Deprotection (Lewis Acid-Mediated Cleavage): The O-isopropyl bond of an isopropyl carbamate can be selectively cleaved using a Lewis acid, such as Aluminum Chloride (AlCl₃), in a suitable solvent like nitromethane.[16] The reaction is believed to proceed through the formation of a stable isopropyl cation, leaving the carbamic acid to decompose into the free amine. This method does not affect other common protecting groups like Boc or Z.[16]

The Orthogonal Deprotection Strategy in Practice

The true power of this compound is realized when its orthogonal properties are exploited. A researcher can selectively unmask one of the three protected sites while leaving the others untouched, enabling complex, multi-step modifications.

Visualizing the Orthogonal Workflow

The following diagram illustrates the selective deprotection pathways available from the parent molecule.

Caption: Orthogonal deprotection pathways of this compound.

Quantitative Comparison of Deprotection Conditions

The selection of a deprotection method must be guided by quantitative data on the stability and lability of each group.

| Protecting Group | Deprotection Reagent/Condition | Stability to Other Conditions | Typical Reaction Time | Reference(s) |

| Boc | 25-50% TFA in DCM | Stable to H₂/Pd-C and AlCl₃. | 5-30 minutes | [5][6] |

| Z (Cbz) | H₂ (1-3 bar), 10% Pd/C in MeOH/EtOH | Stable to moderate acid (TFA) and AlCl₃. | 1-4 hours | [14][15] |

| Isopropyl | 4 eq. AlCl₃ in Nitromethane | Stable to TFA and H₂/Pd-C. | 1-16 hours | [16] |

Strategic Applications in Drug Development

The unique tri-orthogonal nature of this compound makes it an invaluable building block for complex synthetic challenges:

-

Synthesis of Branched Peptides: The Nε-amino group can be deprotected (either Z or ipr) while the peptide remains on the solid support. A second peptide chain can then be synthesized from the lysine side chain, creating a branched structure.

-

Site-Specific Labeling: A fluorescent probe, chelating agent, or radiolabel can be attached specifically to the lysine side chain after selective deprotection, without affecting the rest of the peptide.

-

Peptidomimetic Development: The N-isopropyl group itself can be a deliberate structural feature to enhance metabolic stability or receptor binding affinity. In this case, only the Boc and Z groups would be removed, leaving the N-isopropyl modification in the final product.

Experimental Protocols

The following protocols are provided as a guide for the selective deprotection of this compound or a peptide containing this residue.

Protocol 1: Selective Deprotection of the Boc Group

This protocol is for the removal of the Nα-Boc group, typically during the iterative cycle of Solid-Phase Peptide Synthesis.

-

Resin Swelling: Swell the peptide-resin (1.0 eq.) in dichloromethane (DCM, 10 mL/g of resin) for 20 minutes.

-

Deprotection: Drain the DCM and add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[5] If the sequence contains sensitive residues like Trp or Cys, include 2.5% triisopropylsilane as a scavenger.

-

Reaction: Agitate the mixture at room temperature for 20-30 minutes. A 5-minute pre-wash followed by a 20-minute reaction is common.[5]

-

Washing: Drain the deprotection solution. Wash the resin extensively with DCM (3x), followed by a neutralization wash with 10% diisopropylethylamine (DIPEA) in DCM (2x), and a final series of DCM washes (3x) to prepare for the next coupling step.

-

Validation: Confirm the presence of a free primary amine using a qualitative test (e.g., Kaiser test).

Protocol 2: Selective Deprotection of the Z (Cbz) Group

This protocol describes the cleavage of the Nε-Z group, leaving Boc and isopropyl groups intact. This can be performed in solution or on-resin if the linker is stable to hydrogenolysis.

-

Dissolution: Dissolve the Cbz-protected compound (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[14]

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst, typically at a loading of 5-10 mol%, under an inert atmosphere (e.g., Argon or Nitrogen).[14]

-

Hydrogenation: Place the reaction mixture under a hydrogen (H₂) atmosphere, using either a balloon or a dedicated hydrogenation apparatus at 1-3 bar pressure.[3] Alternatively, for a safer procedure, use a hydrogen donor like ammonium formate (4-5 eq.) for transfer hydrogenolysis.[14]

-

Reaction: Stir the mixture vigorously at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product.

Protocol 3: Selective Deprotection of the Isopropyl Group

This protocol outlines the Lewis acid-mediated cleavage of the Nε-isopropyl group based on the method described by Chee.[16]

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve the substrate (1.0 eq.) in anhydrous nitromethane. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add anhydrous Aluminum Chloride (AlCl₃, 4.0 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction mixture at a temperature between 0 °C and 50 °C, depending on substrate reactivity. Monitor progress by TLC or LC-MS. Reaction times can vary from 1 to 16 hours.[16]

-

Quenching: Upon completion, carefully quench the reaction by slowly adding the mixture to ice-cold water or a dilute HCl solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by chromatography.

Conclusion

This compound is far more than a simple protected amino acid. It is a sophisticated chemical tool that provides researchers with three distinct, orthogonal handles for chemical modification. The acid-labile Boc group enables standard peptide chain elongation, the hydrogenolysis-labile Z group allows for conventional side-chain deprotection, and the Lewis acid-labile isopropyl group offers a third dimension of synthetic freedom. By understanding and leveraging the unique deprotection chemistry of each component, scientists and drug development professionals can unlock advanced strategies for creating highly complex and specifically functionalized peptides and peptidomimetics, pushing the boundaries of molecular design.

References

- Title: Synthesis of peptides using tert-butyloxycarbonyl (Boc)

- Source: Synthetic Communications, 2001 (via ResearchGate)

- Title: Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis.

- Title: Amine Protection / Deprotection Source: Fisher Scientific URL

- Title: Orthogonal Protection Definition Source: Fiveable URL

- Title: Overview of Solid Phase Peptide Synthesis (SPPS)

- Title: Orthogonal and safety-catch protecting group strategies in solid-phase...

- Title: Boc Protection - Common Conditions Source: Organic Chemistry Portal URL

- Title: Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers Source: BenchChem URL

- Title: Mastering Peptide Synthesis: The Role of CBZ Protecting Groups Source: A Chemical Manufacturer Blog URL

- Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Source: Total Synthesis URL

- Title: Protecting Groups in Peptide Synthesis: A Detailed Guide Source: A Peptide Company Blog URL

- Title: Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions Source: BenchChem URL

- Title: 26.

- Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL

- Source: YouTube (Organic Chemistry Channel)

- Title: Boc-L-lys(ipr,Z)

- Title: Cbz-Protected Amino Groups Source: Organic Chemistry Portal URL

- Title: Protecting Groups For Amines: Carbamates Source: Master Organic Chemistry URL

- Title: Z - Benzyloxycarbonyl Source: Bachem URL

- Title: Application Notes and Protocols for the Removal of the Cbz Protecting Group Source: BenchChem URL

- Title: Boc Solid Phase Peptide Synthesis Source: ChemPep URL

- Title: The Chemistry Behind Boc-L-Lys(Z)

Sources

- 1. fiveable.me [fiveable.me]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. Boc Protection - Common Conditions [commonorganicchemistry.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. bachem.com [bachem.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Chemical structure and properties of Boc-L-lys(ipr,Z)-OH.

An In-Depth Technical Guide to Boc-L-lys(ipr,Z)-OH: A Specialized Building Block for Peptide Synthesis

This guide provides a comprehensive technical overview of Nα-(tert-butoxycarbonyl)-Nε-(isopropyl)-Nε-(benzyloxycarbonyl)-L-lysine, hereafter referred to as this compound. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's unique structural attributes, physicochemical properties, and its strategic application in advanced peptide synthesis. We will explore the causality behind its design and provide actionable protocols for its effective use, grounded in the principles of orthogonal protection strategies.

The Molecular Architecture of this compound

The utility of this compound stems directly from its sophisticated molecular design, which allows for the site-specific incorporation of a permanently N-alkylated lysine residue into a peptide sequence. Each component of its structure serves a distinct and critical purpose within a synthetic workflow.

The core of the molecule is the amino acid L-lysine, which possesses two primary amino groups: the α-amino group at the chiral center and the ε-amino group at the terminus of its side chain. In this compound, these reactive sites are strategically masked.

-

Nα-Boc Protecting Group : The α-amino group is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a cornerstone of one of the two primary strategies in solid-phase peptide synthesis (SPPS), the Boc/Bzl approach.[1][2] Its critical feature is its lability to moderate acids, such as trifluoroacetic acid (TFA), which allows for its selective removal at each coupling cycle without disturbing other protecting groups.[1][3]

-

Nε-(isopropyl, Z) Moiety : The ε-amino group is uniquely modified with two groups:

-

An isopropyl (ipr) group, which represents a permanent N-alkylation. This group is stable under the acidic conditions used for Boc removal and the hydrogenolysis conditions for Z-group removal. Its inclusion is the primary reason for using this specific building block—to synthesize a final peptide containing an Nε-isopropyl-lysine residue.

-

A benzyloxycarbonyl (Z or Cbz) group, which serves as a robust, "permanent" side-chain protecting group during the peptide assembly.[4] The Z-group is stable to the repetitive TFA treatments used to deprotect the Nα-Boc group. Its removal requires distinct chemical conditions, typically catalytic hydrogenolysis, establishing an orthogonal protection scheme.[4][5]

-

The free carboxylic acid (-OH) is the reactive site for peptide bond formation, allowing the molecule to be coupled to the N-terminus of a growing peptide chain.

Caption: Logical relationships of the functional moieties in this compound.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are essential for its proper handling, storage, and application in synthesis.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid | [6] |

| CAS Number | 125323-99-1 | [6][7] |

| Molecular Formula | C₂₂H₃₄N₂O₆ | [6] |

| Molecular Weight | 422.5 g/mol | [6] |

| Appearance | White to off-white powder or solid | [7] |

| Storage Temperature | -15°C to -20°C | [7][8] |

| Solubility | Soluble in common organic solvents like DCM, DMF, THF | [9] |

Spectroscopic Characterization

While a specific spectrum for this exact compound is not publicly available, its structure allows for predictable spectroscopic features. The following are expected characteristics based on standard analytical methods used for similar compounds.[10]

-

¹H NMR Spectroscopy : The proton NMR spectrum would be complex but highly informative. Key signals would include: a singlet around 1.4 ppm for the nine protons of the tert-butyl group (Boc), aromatic protons from the benzyl group (Z) between 7.2-7.4 ppm, a multiplet for the methine proton of the isopropyl group, and distinct signals for the protons along the lysine backbone.

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ would be approximately 423.2490, consistent with the exact mass of 422.2417 Da.[6]

Strategic Application in Peptide Synthesis: An Orthogonal Approach

The core value of this compound lies in its adherence to the principle of orthogonal protection.[11][12] This strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for precise, stepwise manipulation of a complex molecule.[1][2]

In a typical Boc-SPPS workflow, the synthesis proceeds as follows:

-

Chain Elongation : The Nα-Boc group is removed at the start of each cycle with TFA. The this compound is then activated and coupled to the newly freed N-terminus of the peptide-resin. The Nε-(ipr,Z) moiety remains completely stable during this repetitive acid exposure.

-

Post-Synthesis Deprotection : Once the peptide sequence is fully assembled, the protecting groups are removed in a specific order. The Z-group on the lysine side chain is typically cleaved via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). This step is orthogonal to the final acid-mediated cleavage.

-

Final Cleavage : The completed peptide is cleaved from the solid support, and any remaining acid-labile side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF).[5] The N-isopropyl group on the lysine side chain remains intact throughout this entire process, yielding the desired modified peptide.

Sources

- 1. peptide.com [peptide.com]

- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. peptide.com [peptide.com]

- 6. This compound | C22H34N2O6 | CID 7408387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BOC-LYS(Z)(ISOPROPYL)-OH | 125323-99-1 [chemicalbook.com]

- 8. ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Boc-l-lys(ns)-oh (1301706-36-4) for sale [vulcanchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-alpha-t-Butyloxycarbonyl-N-epsilon-benzyloxycarbonyl-N-epsilon-i-propyl-L-lysine: Synthesis, Application, and Strategic Rationale

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Complexity in Peptide Synthesis with Multi-Functionalized Amino Acids

In the sophisticated landscape of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. Lysine, with its primary α-amino group and a distal ε-amino group, presents a unique synthetic challenge and a powerful opportunity for introducing molecular diversity. Standard protection strategies involving orthogonal Nα-Boc (tert-Butyloxycarbonyl) and Nε-Cbz (benzyloxycarbonyl) groups are foundational. This guide, however, delves into a more complex, tertiary-protected derivative: (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid , a molecule designed for advanced applications where modulation of side-chain properties is critical.

This document provides an in-depth examination of this specialized reagent, from its fundamental physicochemical properties and synthesis to its strategic incorporation in Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, our focus is not merely on the procedural steps but on the underlying chemical principles and the strategic rationale that justifies the use of such a highly tailored building block.

Section 1: Core Molecular Profile

The subject of this guide is a derivative of L-lysine, systematically named (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid . For practical discourse in a laboratory setting, it is commonly referred to by its abbreviated form: Nα-Boc-Nε-Cbz-Nε-i-propyl-L-lysine or Boc-L-Lys(iPr,Z)-OH .

Structural and Physicochemical Properties

The defining feature of this molecule is the trifecta of groups modifying the lysine backbone. The α-amino group is protected by the acid-labile Boc group, a cornerstone of one of the major SPPS strategies.[1][2] The ε-amino group is doubly functionalized: it is protected by the Cbz group, which is removable under orthogonal hydrogenolysis conditions, and it is also N-alkylated with an isopropyl group.[3][4] This unique structure provides a powerful tool for creating selectively modified peptides.[1]

Table 1: Physicochemical and Analytical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid | [1] |

| Synonyms | This compound, Nα-Boc-Nε-Cbz-Nε-isopropyl-L-lysine | [1] |

| CAS Number | 125323-99-1 | [5] |

| Molecular Formula | C₂₂H₃₄N₂O₆ | [5] |

| Molecular Weight | 422.5 g/mol | [5] |

| Appearance | Reported as an oil | [1] |

| Purity (Typical) | ≥ 95% (HPLC) | [1] |

| Storage Conditions | 2-8°C | [1] |

The Strategic Importance of the N-ε-Isopropyl Group

While Boc and Cbz are standard protecting groups, the addition of a permanent N-ε-isopropyl group is a deliberate modification designed to alter the final peptide's properties. N-alkylation of amino acid side chains, particularly lysine, serves several key purposes in medicinal chemistry:

-

Mimicking Post-Translational Modifications: N-alkylation, such as methylation or, in this case, isopropylation, can act as a stable mimic of post-translational modifications like lysine methylation, which plays a crucial role in epigenetic regulation.[1] This allows researchers to create peptides that probe or interfere with these biological pathways.

-

Modulating Basicity and Nucleophilicity: The isopropyl group, being electron-donating, subtly increases the basicity of the ε-nitrogen compared to a primary amine. This modification can influence the charge state and interaction profile of the lysine side chain within a specific pH environment.

-

Enhancing Proteolytic Stability: The steric bulk of the isopropyl group can shield the adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the in-vivo half-life of a peptide therapeutic.[6]

-

Controlling Conformation: The presence of an N-alkyl group eliminates a hydrogen bond donor site on the lysine side chain, which can disrupt or stabilize local secondary structures like alpha-helices or beta-sheets, influencing the peptide's overall conformation and binding affinity.[7]

Section 2: Synthesis of this compound

The synthesis of this specialized amino acid derivative is achieved through a controlled, two-step process starting from the commercially available Nα-Boc-Nε-Cbz-L-lysine (Boc-Lys(Z)-OH). The key transformation is the selective N-alkylation of the ε-amino group.

Synthesis Pathway Overview

The synthetic strategy hinges on the reductive amination of the Nε-amino group of Boc-Lys(Z)-OH with acetone. This reaction forms a transient imine (or iminium ion) intermediate, which is then reduced in situ by a hydride reagent to yield the N-isopropyl group.

Caption: Synthesis workflow for this compound via reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol is based on established procedures for reductive amination using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that tolerates a wide range of functional groups.[8]

Materials:

-

Nα-Boc-Nε-Cbz-L-lysine (Boc-Lys(Z)-OH) (1.0 eq)

-

Acetone (1.5 - 2.0 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes gradient)

Procedure:

-

Reaction Setup: To a solution of Nα-Boc-Nε-Cbz-L-lysine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon), add acetone (1.5-2.0 eq). Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may cause slight effervescence. Allow the reaction to proceed at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 50% Ethyl Acetate in Hexanes) to yield the pure Nα-Boc-Nε-Cbz-Nε-i-propyl-L-lysine.

Causality and Self-Validation:

-

Why STAB? Sodium triacetoxyborohydride is preferred over stronger reagents like sodium borohydride (NaBH₄) because it is milder and will not reduce the carboxylic acid or the carbamate groups. It selectively reduces the iminium ion intermediate as it is formed.[9]

-

Why anhydrous conditions? The reaction should be performed under anhydrous conditions as the hydride reagent can react with water, and the formation of the imine intermediate is favored in the absence of excess water.

-

Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 3: Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Boc-strategy SPPS to introduce a lysine residue with a permanently N-isopropylated and orthogonally protected side chain.

The Orthogonal Protection Scheme

The utility of this reagent in complex peptide synthesis relies on the principle of orthogonal protection. The three key groups can be selectively addressed under distinct chemical conditions.

Caption: Orthogonal deprotection strategy in Boc-SPPS using this compound.

Detailed Protocol: Incorporation into a Peptide Chain

This protocol outlines a standard cycle for incorporating this compound into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin) using the Boc-SPPS strategy.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound (3.0 eq relative to resin loading)

-

Coupling Reagent: HBTU (2.9 eq) or HATU (2.9 eq)

-

Base: N,N-Diisopropylethylamine (DIEA) (6.0 eq)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM

-

Neutralization Solution: 5-10% DIEA in DCM or DMF

Procedure:

-

Resin Preparation: The starting peptide-resin (swollen in DCM, then DMF) must have its N-terminal Boc group removed (deprotected) and the resulting TFA salt neutralized to the free amine before coupling.

-

Deprotection: Treat the resin with 50% TFA/DCM for 20-30 minutes.[1]

-

Washing: Wash thoroughly with DCM, then DMF.

-

Neutralization: Treat the resin with 5-10% DIEA in DCM or DMF for 5-10 minutes, then wash thoroughly with DMF.

-

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3.0 eq) and HBTU/HATU (2.9 eq) in DMF. Add DIEA (6.0 eq) to the solution. Allow the activation to proceed for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: After the coupling time, take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of all free primary amines and completion of the coupling reaction.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

Cycle Repetition: The resulting peptide-resin, now one residue longer and with a new N-terminal Boc group, is ready for the next deprotection and coupling cycle.

Trustworthiness through In-Process Controls:

-

The Kaiser Test: This colorimetric test is a self-validating system within the protocol. It reliably detects free primary amines. A positive (blue) result post-coupling indicates an incomplete reaction, necessitating a second coupling step before proceeding, thus ensuring sequence integrity.

-

Orthogonality Check: The Boc group is removed by acid (TFA), while the Cbz group remains stable under these conditions.[3] The Cbz group's stability to repeated acid treatments throughout the synthesis is critical and a well-established principle of the Boc/Bzl protection strategy.[2] The N-isopropyl group is a stable alkyl substituent and is not cleaved under any standard SPPS conditions.

References

-

Total Synthesis. (2024). Protecting Groups Archives. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

ResearchGate. (n.d.). Six physicochemical properties of 20 amino acid types. [Link]

-

ResearchGate. (n.d.). Physicochemical properties of amino acid. [Link]

-

Myers, A. (n.d.). Chem 115: Reductive Amination. [Link]

-

Wikipedia. (n.d.). Amino acid. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

ResearchGate. (2012). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. [Link]

-

MDPI. (2020). Synthesis and Characterization of the Novel N ε -9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. [Link]

-

University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

PubMed. (2010). Influence of lysine N(ε)-trimethylation and lipid composition on the membrane activity of the cecropin A-melittin hybrid peptide CA(1-7)M(2-9). [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

-

PubMed. (2019). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. [Link]

-

PubMed. (1983). Preparation and characterization of N epsilon-(2,3-dihydroxypropyl)-L-lysine and its phenylthiohydantoin derivative. [Link]

-

GSRS. (n.d.). N-α-Benzyloxycarbonyl-N-ε-tert-butoxycarbonyl-L-lysine. [Link]

-

PrepChem. (n.d.). Synthesis of Nα -(t-butyloxycarbonyl-alanyl-D-isoglutaminyl)-Nε -butyryl-lysine. [Link]

-

National Center for Biotechnology Information. (n.d.). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. [Link]

-

ResearchGate. (2024). Scope of lysine‐containing peptide substrates used for the reaction and.... [Link]

-

ResearchGate. (2009). Introduction of Functional Groups into Peptides via N -Alkylation. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. Influence of lysine N(ε)-trimethylation and lipid composition on the membrane activity of the cecropin A-melittin hybrid peptide CA(1-7)M(2-9) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to the Synthesis of Nα-Boc-Nε-isopropyl-Nε-Z-L-lysine

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic pathway for Nα-Boc-Nε-isopropyl-Nε-Z-L-lysine, commonly referred to as Boc-L-lys(ipr,Z)-OH. We will delve into the strategic selection of starting materials, the core chemical transformations, and the underlying principles that ensure a successful synthesis. The protocols described herein are designed to be self-validating, with a focus on the causality behind experimental choices to empower researchers in their own laboratory settings.

Introduction: The Strategic Importance of Tri-Protected Lysine Derivatives

Lysine, with its primary α-amino and ε-amino groups, is a cornerstone for introducing branching, conjugation, or other modifications in peptide structures. Controlling the reactivity of these two sites is paramount in complex peptide synthesis.[1] Nα-Boc-Nε-isopropyl-Nε-Z-L-lysine (CAS 125323-99-1) is a highly specialized lysine derivative that offers an advanced level of control through a unique, tri-protected structure.[2][]

The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, a staple in solid-phase peptide synthesis (SPPS).[4][5] The ε-amino group is uniquely di-substituted with both a benzyloxycarbonyl (Z) group, which is removable via hydrogenolysis, and a stable isopropyl group.[][6] This sophisticated protection scheme makes this compound an invaluable building block for creating selectively modified peptides and for studying the role of lysine modifications in epigenetics and protein function.[]

Part 1: Overall Synthetic Strategy

The most efficient and logical pathway to this compound begins with a commercially available, orthogonally protected lysine derivative, Nα-Boc-Nε-Z-L-lysine (Boc-L-lys(Z)-OH) . This precursor already contains the necessary Boc and Z protections at the correct positions. The synthesis is therefore reduced to a single, high-yield core transformation: the selective N-alkylation of the ε-amino group to introduce the isopropyl moiety. This is achieved via reductive amination.

Caption: Overall synthetic pathway for this compound.

Part 2: The Foundational Precursor: Nα-Boc-Nε-Z-L-lysine

The choice of Nα-Boc-Nε-Z-L-lysine (CAS 2389-45-9) as the starting material is a strategic decision rooted in the principle of orthogonal protection. In peptide chemistry, orthogonal protecting groups are those that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.[5][7]

-

Boc Group (α-amino): This group is highly sensitive to acidic conditions (e.g., trifluoroacetic acid, TFA) and is readily cleaved to expose the α-amine for peptide chain elongation in Boc-based SPPS.[4][8]

-

Z Group (ε-amino): The benzyloxycarbonyl group is stable to the acidic conditions used for Boc removal but can be cleanly cleaved using catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[6]

This orthogonality is fundamental, as it allows the peptide chemist to build the main peptide backbone using the α-amino group, while the Z-protected ε-amino group is reserved for later, specific modifications after the main chain is complete.[7] Starting with this commercially available compound significantly simplifies the overall process, avoiding the multiple steps of selective protection that would be required if starting from free L-lysine.[9]

Part 3: The Core Transformation: Nε-Isopropylation via Reductive Amination

The introduction of the isopropyl group onto the Z-protected ε-nitrogen is achieved through a one-pot reductive amination reaction. This classic transformation involves two key mechanistic steps: the formation of an iminium ion intermediate, followed by its reduction with a hydride reagent.

Mechanism and Rationale for Reagent Selection

-

Iminium Ion Formation: The secondary amine of Boc-L-lys(Z)-OH reacts with acetone. Under mildly acidic conditions (often facilitated by the carboxylic acid of the substrate itself or an additive like acetic acid), this reaction forms a transient hemiaminal which quickly dehydrates to a tertiary iminium ion. This electrophilic iminium ion is the key intermediate that will be reduced.

-

Hydride Reduction: A reducing agent selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, resulting in the desired N-isopropyl product.

Choice of Reducing Agent: The selection of the hydride source is critical for success. While reagents like sodium borohydride (NaBH₄) could be used, they can also reduce the acetone starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this transformation. It is a milder and more selective reducing agent, highly effective at reducing iminium ions while being significantly less reactive towards ketones and aldehydes. This selectivity minimizes side reactions and leads to a cleaner product profile. Furthermore, it does not require the stringent pH control that can be necessary with other reagents like sodium cyanoborohydride (NaBH₃CN), which is also highly toxic.

Sources

- 1. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups [cem.com]

- 2. This compound | C22H34N2O6 | CID 7408387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. nbinno.com [nbinno.com]

- 6. peptide.com [peptide.com]

- 7. nbinno.com [nbinno.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. peptide.com [peptide.com]

Solubility characteristics of Boc-L-lys(ipr,Z)-OH in common organic solvents.

An In-Depth Technical Guide

Solubility Characteristics of Boc-L-lys(ipr,Z)-OH in Common Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Nα-Boc-Nε-isopropyl-Nε-Z-L-lysine (this compound). Aimed at researchers, chemists, and professionals in drug development and peptide synthesis, this document moves beyond simple data presentation. It delves into the molecular rationale behind the compound's solubility profile, offers a robust experimental framework for empirical determination, and provides practical insights for handling this specialty amino acid derivative. We will explore the interplay between the various protecting groups and the lysine backbone, and how this structure dictates its behavior in a range of common organic solvents.

Introduction: The Importance of Solubility in Synthesis

This compound is a uniquely protected amino acid derivative used in specialized peptide synthesis protocols. The strategic placement of three distinct protecting groups—the tert-butyloxycarbonyl (Boc) group on the alpha-amine, and both an isopropyl (iPr) and a benzyloxycarbonyl (Z) group on the epsilon-amine—offers a nuanced approach to orthogonal deprotection strategies. However, the very presence of these bulky, largely hydrophobic moieties significantly alters the physicochemical properties of the parent lysine molecule, making its solubility a critical, non-trivial parameter for successful reaction setup, purification, and handling.

Predicting and controlling solubility is paramount for achieving optimal reaction kinetics, preventing aggregation-related side reactions, and ensuring the homogeneity required for reliable outcomes in both solid-phase and solution-phase peptide synthesis[1][]. This guide serves to equip the scientist with the foundational knowledge and practical methodologies to confidently work with this reagent.

Molecular Structure and its Influence on Solubility

To understand the solubility of this compound (Molecular Formula: C22H34N2O6[3][4]), we must first dissect its structure and the contribution of each component to its overall polarity and intermolecular interactions.

-

L-Lysine Backbone: The core structure contains a carboxylic acid (-OH) and an aliphatic hexyl chain. The carboxylic acid group provides a site for hydrogen bonding and potential salt formation, contributing to solubility in more polar environments.

-

Nα-Boc Group: The tert-butoxycarbonyl group is a bulky, lipophilic protector. Its presence significantly increases the non-polar character of the molecule, generally enhancing solubility in solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF)[5].

-

Nε-Z Group: The benzyloxycarbonyl group adds a rigid aromatic ring, introducing potential for π-stacking interactions while further increasing the molecule's hydrophobic footprint.

-

Nε-isopropyl Group: The addition of the isopropyl group to the epsilon-nitrogen further increases steric bulk and lipophilicity around the side chain, potentially hindering solvation by highly ordered solvents like water.

The combination of these groups results in a large, sterically hindered molecule with significant non-polar character but retaining a single acidic proton on the carboxylic acid. This amphipathic nature suggests a complex solubility profile, favoring polar aprotic solvents that can solvate both the polar and non-polar regions of the molecule effectively.

Predicted Solubility Profile in Common Organic Solvents

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMF, DMSO, NMP, DMAc | High / Freely Soluble | These solvents possess high dielectric constants and are excellent hydrogen bond acceptors, effectively solvating the carboxylic acid group and the amide linkages, while their organic nature accommodates the bulky hydrophobic protecting groups. DMF and DMSO are particularly effective for dissolving complex protected peptides[1]. |

| Chlorinated | Dichloromethane (DCM) | Soluble | DCM is an excellent solvent for many Boc-protected amino acids due to its ability to dissolve moderately polar and non-polar compounds[5]. The large hydrophobic surface area of this compound makes it well-suited for solvation in DCM. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderately Soluble | These solvents are less polar than DMF or DCM. While they can solvate the protecting groups, their ability to interact with the carboxylic acid is weaker, leading to moderate solubility. Dioxane is often used in mixed solvent systems for acylation reactions[8][9]. |

| Esters | Ethyl Acetate (EtOAc) | Slightly to Moderately Soluble | Ethyl acetate has intermediate polarity. It is a good solvent for extraction but may not fully solubilize high concentrations of the compound without co-solvents or heating. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Slightly Soluble / Poor | Although polar, these protic solvents form strong hydrogen-bonding networks. The large, hydrophobic protecting groups can disrupt this network, leading to poor solvation and low solubility[10][11]. Solubility may increase with the addition of a base to form the corresponding carboxylate salt. |

| Non-Polar | Hexanes, Toluene | Insoluble / Very Poor | The polarity imparted by the free carboxylic acid and amide bonds is too great for effective solvation by purely non-polar, non-hydrogen-bonding solvents. |

| Aqueous | Water | Insoluble | The molecule's significant hydrophobic character from the Boc, Z, and isopropyl groups far outweighs the polarity of the single carboxylic acid, rendering it insoluble in neutral water[10][11]. Solubility is expected only at high pH where the carboxylate salt is formed. |

Experimental Protocol for Solubility Determination

Trustworthy and reproducible results demand empirical verification. The following protocol provides a self-validating, systematic approach to determining the solubility of this compound in a solvent of interest.

Methodology: Isothermal Gravimetric Analysis

This method determines solubility by creating a saturated solution at a constant temperature and then quantifying the dissolved solid.

Required Materials:

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or small flasks with screw caps

-

Vortex mixer and/or magnetic stirrer with stir bars

-

Constant temperature bath or shaker

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Pre-weighed collection vials

Step-by-Step Protocol:

-

Preparation: Add an excess of this compound to a vial (e.g., 50-100 mg). The key is to ensure solid material will remain after equilibrium is reached.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

-

Equilibration:

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker/bath (e.g., 25 °C) for a minimum of 24 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

-

Agitate the slurry continuously (vortexing or stirring) during this period.

-

-

Sample Collection:

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for 1-2 hours to let undissolved solids settle.

-

Carefully draw a known volume of the supernatant (e.g., 0.5 mL) into a syringe fitted with a 0.22 µm filter. This filtration step is critical to remove all particulate matter.

-

Dispense the filtered, saturated solution into a pre-weighed (tared) collection vial. Record the exact volume transferred.

-

-

Solvent Evaporation: Remove the solvent from the collection vial under a stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Calculation:

-

Measure the final weight of the collection vial containing the dried solute.

-

Calculate the mass of the dissolved solid (Final vial weight - Tare vial weight).

-

Express solubility in mg/mL: Solubility = (Mass of dissolved solid in mg) / (Volume of supernatant in mL)

-

The following diagram illustrates this experimental workflow.

Sources

- 1. academic.oup.com [academic.oup.com]

- 3. This compound | C22H34N2O6 | CID 7408387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BOC-LYS(Z)(ISOPROPYL)-OH | 125323-99-1 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. bachem.com [bachem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Boc-Lys(Boc)-OH | 2483-46-7 [chemicalbook.com]

- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 11. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

An In-Depth Technical Guide to the Thermal Stability and Storage of Nα-Boc-Nε-(isopropyl, Z)-L-lysine

As a uniquely substituted and triply protected amino acid, Nα-Boc-Nε-(isopropyl, Z)-L-lysine, hereafter referred to as Boc-L-lys(ipr,Z)-OH, serves as a sophisticated building block in the synthesis of complex peptides and peptidomimetics. The orthogonal nature of its protecting groups—the acid-labile tert-butoxycarbonyl (Boc) group, the hydrogenolysis-labile benzyloxycarbonyl (Z) group, and the stable N-isopropyl (ipr) group—provides chemists with precise control over synthetic pathways. However, this molecular complexity necessitates a thorough understanding of its stability profile to ensure its integrity from storage through to reaction.

This guide provides a detailed examination of the thermal stability of this compound, outlines its primary degradation pathways, and establishes field-proven recommendations for its storage and handling. The insights and protocols herein are designed to empower researchers, scientists, and drug development professionals to maintain the purity and reactivity of this critical reagent, thereby ensuring the success and reproducibility of their synthetic endeavors.

Physicochemical Profile of this compound

A foundational understanding of the molecule's properties is essential before delving into its stability. The strategic placement of three distinct protecting groups on the L-lysine core defines its chemical behavior.

Chemical Structure

The structure of this compound is characterized by the Boc group on the alpha-amine (Nα), and both an isopropyl and a Z group on the epsilon-amine (Nε) of the lysine side chain.

Caption: Molecular structure of this compound.

Key Properties

A summary of the essential physicochemical properties is provided below for quick reference.

| Property | Value |

| Chemical Formula | C₂₂H₃₄N₂O₆[1][2] |

| Molecular Weight | 422.52 g/mol [1][2] |

| CAS Number | 125323-99-1[1][2] |

| Appearance | White to off-white powder or solid[1] |

| Synonyms | Boc-Lys(Z,iPr)-OH, Boc-Lys(Z)(isopropyl)-OH[1][2] |

Principles of Chemical Stability and Degradation

The stability of this compound is predominantly dictated by the lability of its protecting groups, particularly the Nα-Boc group. While the Z and isopropyl groups are comparatively robust under typical storage conditions, the Boc group is susceptible to both acid-catalyzed and thermal degradation.[3][]

The Role of Protecting Groups

-

tert-Butoxycarbonyl (Boc) Group: This group is highly sensitive to acidic conditions and is the most thermally labile component of the molecule.[3][] The primary degradation pathway under thermal stress involves the cleavage of this group.[3][5]

-

Benzyloxycarbonyl (Z or Cbz) Group: The Z group is stable to the acidic and basic conditions often used in peptide synthesis but is readily removed by catalytic hydrogenolysis.[6] It exhibits significant thermal stability.

-

N-isopropyl (ipr) Group: This alkyl group is chemically robust and stable under most conditions, adding steric bulk to the Nε position.

Primary Thermal Degradation Pathway

The principal mechanism of thermal degradation for this compound is the thermolytic elimination of the Boc group. This non-hydrolytic process proceeds through a six-membered cyclic transition state, yielding three products: the deprotected amino acid, gaseous carbon dioxide, and isobutylene.[3] This degradation is autocatalytic in nature, as the newly formed free carboxylic acid can protonate another Boc-protected amine, accelerating its cleavage.

Caption: Primary thermal degradation pathway of this compound.

While solid Boc-protected amino acids can have high decomposition temperatures (e.g., Boc-Lys-OH at ~205 °C), degradation can occur at significantly lower temperatures over extended periods, particularly when in solution.[5]

Recommended Storage and Handling Conditions

To mitigate thermal degradation and preserve the chemical integrity of this compound, adherence to stringent storage and handling protocols is paramount. The following recommendations are synthesized from manufacturer datasheets and best practices for analogous compounds.[1][3][7][8]

Storage Condition Summary

| Parameter | Recommended Condition | Rationale |

| Temperature | Long-term: -20°C to -15°C [1][8] Short-term: 2-8°C [9] | Minimizes the rate of thermal degradation by reducing molecular kinetic energy, preserving the labile Boc group.[3] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Reduces the risk of long-term oxidative damage to the molecule, although it is not highly susceptible. |

| Moisture | Store in a tightly sealed container in a dry environment, preferably within a desiccator. | Prevents potential hydrolysis and physical clumping of the solid material, ensuring accurate weighing and handling.[3] |

| Light Exposure | Protect from direct light by using an amber vial or storing it in a dark location. | Minimizes the risk of photolytic degradation, a common concern for complex organic molecules.[3] |

Prudent Handling Procedures

-

Equilibration: Before use, allow the container to warm to room temperature in a desiccator. This critical step prevents atmospheric moisture from condensing on the cold solid, which would compromise its purity.

-

Inert Environment: Whenever possible, handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

-

Avoid Contamination: Use clean, dedicated spatulas and glassware to prevent cross-contamination with acidic or basic residues that could catalyze degradation.

Experimental Protocol: A Self-Validating Thermal Stability Assessment

To empirically determine the stability of a specific lot of this compound, a forced degradation study is the authoritative method. This protocol utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the parent compound and detect the emergence of degradation products over time.

Objective

To quantify the degradation rate of this compound in a solid state at various temperatures over a defined period.

Experimental Workflow Diagram

Sources

- 1. BOC-LYS(Z)(ISOPROPYL)-OH | 125323-99-1 [chemicalbook.com]

- 2. This compound | C22H34N2O6 | CID 7408387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. peptide.com [peptide.com]

- 8. Boc-Lys(Z)-OH 2389-45-9 [sigmaaldrich.com]

- 9. carlroth.com [carlroth.com]

Spectroscopic data interpretation for Boc-L-lys(ipr,Z)-OH (NMR, Mass Spec, IR).

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of peptide synthesis and drug development, the structural integrity and purity of building blocks are paramount. Protected amino acids, such as Nα-tert-Butoxycarbonyl-Nε-isopropyl-Nε-benzyloxycarbonyl-L-lysine (Boc-L-lys(ipr,Z)-OH), are fundamental components in the assembly of complex peptide chains. The trifecta of protecting groups—Boc, isopropyl, and Z—offers a nuanced strategy for selective deprotection during solid-phase peptide synthesis (SPPS). Verifying the correct installation of these groups and the overall structure of the amino acid derivative is a critical quality control step, ensuring the fidelity of the final peptide product. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering a roadmap for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure and Properties

This compound is a derivative of the amino acid L-lysine, where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the ε-amino group is protected by both an isopropyl (ipr) and a benzyloxycarbonyl (Z) group. The carboxylic acid moiety remains unprotected.

Molecular Formula: C₂₂H₃₄N₂O₆[1]

Molecular Weight: 422.5 g/mol [1]

The strategic placement of these protecting groups allows for differential cleavage under specific chemical conditions, a cornerstone of modern peptide chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed picture of the molecular architecture can be constructed.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the range of 0-12 ppm, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are typically required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the lysine backbone and each of the protecting groups. The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms and the overall electronic environment.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-OH) | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton is typically broad and downfield. |

| Aromatic (Z group) | 7.2 - 7.4 | Multiplet | 5H | Protons of the phenyl ring in the benzyloxycarbonyl group. |

| Benzylic CH₂ (Z group) | ~5.1 | Singlet | 2H | The methylene protons adjacent to the phenyl ring and the carbonyl group. |

| α-NH (Boc group) | ~5.0 | Doublet | 1H | The amide proton, coupled to the α-CH. |

| α-CH (Lysine) | 4.0 - 4.3 | Multiplet | 1H | The chiral center proton, shifted downfield by the adjacent amino and carboxyl groups. |

| Isopropyl CH (ipr group) | 3.8 - 4.2 | Septet | 1H | The methine proton of the isopropyl group, split by the six methyl protons. |

| ε-CH₂ (Lysine) | ~3.2 | Multiplet | 2H | The methylene group attached to the Nε, shifted downfield by the nitrogen. |

| Boc (CH₃)₃ | ~1.4 | Singlet | 9H | The nine equivalent protons of the tert-butyl group. |

| β, γ, δ-CH₂ (Lysine) | 1.2 - 1.9 | Multiplets | 6H | The methylene protons of the lysine side chain. |

| Isopropyl CH₃ (ipr group) | ~1.1 | Doublet | 6H | The six equivalent protons of the two methyl groups, coupled to the isopropyl CH. |

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |

| Carboxylic Acid (C=O) | 170 - 180 | The carbonyl carbon of the carboxylic acid. |

| Z group (C=O) | 155 - 157 | The urethane carbonyl carbon of the Z group. |

| Boc group (C=O) | 155 - 157 | The urethane carbonyl carbon of the Boc group. |

| Aromatic (Z group) | 127 - 137 | Carbons of the phenyl ring. |

| Boc group (quaternary C) | ~80 | The quaternary carbon of the tert-butyl group. |

| Benzylic CH₂ (Z group) | ~67 | The methylene carbon of the Z group. |

| α-C (Lysine) | ~53 | The α-carbon of the lysine backbone. |

| Isopropyl CH (ipr group) | 45 - 50 | The methine carbon of the isopropyl group. |

| ε-C (Lysine) | ~40 | The ε-carbon of the lysine side chain. |

| β, γ, δ-C (Lysine) | 22 - 32 | The methylene carbons of the lysine side chain. |

| Boc group (CH₃) | ~28 | The methyl carbons of the tert-butyl group. |

| Isopropyl CH₃ (ipr group) | 20 - 22 | The methyl carbons of the isopropyl group. |

Note: These are typical chemical shift ranges for the given functional groups and can be influenced by the solvent and molecular conformation.[2][3][4][5]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

-

Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions with minimal fragmentation.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). Acquire a full scan mass spectrum to identify the molecular ion.

-

Tandem MS (MS/MS): To obtain structural information, select the molecular ion and subject it to collision-induced dissociation (CID). Analyze the resulting fragment ions.

Mass Spectrum Interpretation

The ESI mass spectrum of this compound is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Expected Molecular Ion:

-

[M+H]⁺: m/z = 423.25

Predicted Fragmentation Pattern:

The fragmentation of the protonated molecule will likely involve the loss of the protecting groups and characteristic cleavages of the amino acid side chain.[6][7][8][9]

| Fragment Ion (m/z) | Proposed Loss | Structure of Loss |

| 367.23 | Loss of isobutylene | C₄H₈ |

| 323.22 | Loss of Boc group | C₅H₉O₂ |

| 289.19 | Loss of benzyl group | C₇H₇ |

| 245.18 | Loss of benzyloxycarbonyl group | C₈H₇O₂ |

| 101.07 | Boc group fragment | C₅H₉O₂ |

| 91.05 | Tropylium ion (from Z group) | C₇H₇⁺ |

| 57.07 | tert-Butyl cation | C₄H₉⁺ |

Fragmentation Workflow Diagram:

Sources

- 1. This compound | C22H34N2O6 | CID 7408387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Ion chemistry of protonated lysine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. www1.udel.edu [www1.udel.edu]

Methodological & Application

Technical Guide: Optimizing Peptide Yield with Sterically Hindered Boc-L-lys(ipr,Z)-OH using Advanced Coupling Reagents

Abstract

The incorporation of sterically hindered amino acids is a persistent challenge in solid-phase peptide synthesis (SPPS), often leading to incomplete reactions, low yields, and the formation of deletion-sequence byproducts. This technical note addresses this challenge by focusing on a particularly demanding building block: Boc-L-lys(ipr,Z)-OH . The significant steric bulk imparted by the N-α-Boc group and the N-ε-isopropyl and benzyloxycarbonyl (Z) protecting groups necessitates a carefully optimized coupling strategy.[1][2] This guide provides a detailed analysis of recommended coupling reagents, explains the mechanistic rationale for their efficacy, and presents robust, field-tested protocols for researchers, scientists, and drug development professionals to maximize peptide yield and purity when utilizing this and other sterically encumbered amino acids.

The Synthetic Challenge: Understanding the Steric Profile of this compound

Successful peptide synthesis relies on the near-quantitative formation of an amide bond between the carboxyl group of an incoming amino acid and the free N-terminal amine of the growing peptide chain anchored to a solid support. The efficiency of this reaction is highly sensitive to steric hindrance around the reacting centers.

The structure of this compound, (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid, presents a formidable steric barrier.[1] This hindrance arises from:

-

N-α-tert-butyloxycarbonyl (Boc) Group: A bulky protecting group essential for Boc-based SPPS strategy.[3][4]

-

N-ε-isopropyl (ipr) Group: Adds significant bulk to the lysine side chain.

-

N-ε-benzyloxycarbonyl (Z) Group: A large aromatic protecting group, typically removed via hydrogenolysis.[3][5]

When this amino acid is activated for coupling, these bulky moieties crowd the α-carboxyl group, impeding the approach of the resin-bound N-terminal amine. Standard coupling conditions often fail, resulting in a significant portion of unreacted peptide chains and necessitating difficult purifications to remove the resulting deletion sequences. Therefore, the selection of a highly potent coupling reagent is not merely beneficial—it is critical for success.

Mechanism of Action: How Advanced Coupling Reagents Overcome Steric Hindrance

Modern coupling reagents are designed to convert the relatively unreactive carboxylic acid into a highly reactive intermediate, or "active ester," which is then susceptible to nucleophilic attack by the peptide's N-terminal amine. For sterically hindered amino acids, the most effective reagents are typically uronium or phosphonium salts, which generate exceptionally reactive active esters.

The general pathway involves two key stages:

-

Activation: The carboxylic acid, deprotonated by a non-nucleophilic base, attacks the coupling reagent to form a highly reactive acyl-isouronium (or phosphonium) intermediate.

-

Active Ester Formation & Coupling: This unstable intermediate rapidly reacts with an additive, typically a hydroxybenzotriazole derivative, to form a more stable but highly reactive active ester. This active ester then undergoes nucleophilic attack by the amine to form the desired peptide bond.

The superiority of reagents like HATU lies in the nature of the active ester they form. HATU contains a 7-azabenzotriazole (HOAt) moiety, which creates an OAt-ester.[6] The electron-withdrawing nitrogen atom at the 7-position makes this ester significantly more reactive and electrophilic than the corresponding OBt-ester formed by older reagents like HBTU, leading to faster and more complete coupling reactions, especially in hindered environments.[6][7]

Recommended Reagents and Comparative Analysis

For challenging couplings involving this compound, the following reagents are recommended, with a clear preference for uronium salts based on HOAt or OxymaPure.

| Parameter | HATU | HBTU | DIC/HOAt | COMU |

| Reagent Class | Aminium/Uronium Salt | Aminium/Uronium Salt | Carbodiimide + Additive | Uronium Salt |

| Reactivity | Very High[7][8] | High[9] | High | Very High[10][11] |

| Active Ester | OAt-ester | OBt-ester | OAt-ester | Oxyma-ester |

| Racemization Risk | Very Low[6][12] | Low | Low (with additive) | Very Low[11] |

| Byproduct Solubility | High (in DMF) | High (in DMF) | High (DIU is soluble)[13] | High (water-soluble)[11] |

| Key Advantage | Gold standard for speed and efficiency in difficult couplings.[6][14] | Cost-effective for standard couplings. | Base-free activation possible; avoids guanidinylation. | Excellent reactivity with enhanced safety profile (non-explosive).[11] |

| Consideration | Can cause N-terminal guanidinylation if used in large excess.[8][14] | Slower and less efficient than HATU for hindered systems.[6][7] | DIC is a skin sensitizer; requires careful handling. | Higher cost. |

Top Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) remains the reagent of choice for the most demanding couplings due to its rapid kinetics and high efficiency.[8] Its ability to overcome steric hindrance is well-documented.[7][12]

Excellent Alternative: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate) is a newer-generation reagent with reactivity comparable or even superior to HATU.[10] It incorporates the OxymaPure additive, making it a safer alternative to potentially explosive HOBt/HOAt-based reagents, and its byproducts are more water-soluble, simplifying downstream processing.[11]

The Critical Role of the Base

The activation step with uronium salts requires a non-nucleophilic tertiary base to deprotonate the carboxylic acid. The choice of base can influence the extent of side reactions, particularly racemization.

-

DIPEA (N,N-Diisopropylethylamine): This is the most widely used base in SPPS. Its strong basicity and steric bulk make it highly effective.

-

2,4,6-Collidine: This is a weaker, more sterically hindered base. It is recommended in syntheses where the risk of racemization is particularly high, such as during fragment condensation or with certain sensitive amino acids.[10] For standard Boc-SPPS, where racemization of the incoming amino acid is generally low, DIPEA is sufficient.[10]

Detailed Experimental Protocols

The following protocols are designed for manual Boc-SPPS. Reagent equivalents are based on the initial loading of the resin.

Sources

- 1. This compound | C22H34N2O6 | CID 7408387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BOC-LYS(Z)(ISOPROPYL)-OH | 125323-99-1 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 10. bachem.com [bachem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. peptide.com [peptide.com]

Selective deprotection of the Boc group from Boc-L-lys(ipr,Z)-OH in peptide synthesis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

Unlocking Site-Specific Peptide Labeling: An In-depth Guide to Incorporating Boc-L-lys(ipr,Z)-OH

Introduction: The Imperative for Precision in Peptide Science

In the landscape of modern drug discovery and biological research, peptides represent a class of molecules with immense therapeutic and investigative potential. Their ability to mimic natural biological ligands allows for high specificity and potency. A critical aspect of harnessing this potential lies in our ability to modify these peptides at specific sites, attaching moieties such as fluorescent dyes, radiolabels, or cytotoxic payloads. This site-specific labeling is paramount for a range of applications, from tracking cellular uptake and elucidating mechanisms of action to creating targeted antibody-drug conjugates (ADCs).

The challenge, however, lies in achieving this precision without compromising the peptide's integrity or biological activity. This necessitates a sophisticated strategy of orthogonal protecting groups during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview and detailed protocols for utilizing a unique and powerful building block, Boc-L-lys(ipr,Z)-OH , to achieve unparalleled control over site-specific labeling at a lysine residue. We will delve into the causality behind the choice of this specific derivative, offering researchers, scientists, and drug development professionals the foundational knowledge and practical steps to implement this advanced technique.

Core Principle: The Logic of Orthogonal Protection